

In-Depth Technical Guide: Off-Target Effects of VU 0365114

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU 0365114, initially developed as a selective positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine receptor (mAChR M5), has been the subject of further investigation that has revealed significant off-target activities. While demonstrating selectivity within the muscarinic receptor family, recent research has repositioned **VU 0365114** as a potent microtubule-destabilizing agent. This technical guide provides a comprehensive overview of the known off-target effects of **VU 0365114**, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows. A key finding is that the anticancer properties of **VU 0365114** are attributed to its interaction with tubulin, independent of its activity at the M5 receptor.

Off-Target Quantitative Data

The primary off-target activity of **VU 0365114** identified is its potent inhibition of tubulin polymerization. The following table summarizes the available quantitative data for both the ontarget and principal off-target interactions of **VU 0365114**.



Target Family	On/Off- Target	Specific Target	Assay Type	Metric	Value (μM)	Referenc e
Muscarinic Acetylcholi ne Receptors	On-Target	Human M5 mAChR	Functional Assay	EC50	2.7	[1]
Off-Target	Human M1, M2, M3, M4 mAChR	Functional Assay	EC50	>30	[1]	
Cytoskelet al Proteins	Off-Target	Tubulin	Polymeriza tion Assay	IC50	0.46	[2]

A kinome analysis was performed, and it was reported that **VU 0365114** did not exhibit other significant off-target effects; however, specific quantitative data from this screen is not publicly available.[2]

Key Experimental Protocols In Vitro Tubulin Polymerization Assay

This assay was utilized to determine the direct effect of **VU 0365114** on microtubule formation.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Methodology:

- Reagents and Materials:
 - Porcine brain tubulin (>99% pure)
 - G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
 - Glycerol



- VU 0365114 (in DMSO)
- Paclitaxel (positive control for stabilization)
- Vinblastine (positive control for destabilization)
- 384-well microplate
- Spectrophotometer with temperature control

Procedure:

- A reaction mixture was prepared on ice containing 2 mg/mL of tubulin in G-PEM buffer supplemented with 10% glycerol.
- VU 0365114 or control compounds were added to the wells of a 384-well plate.
- The tubulin reaction mixture was added to the wells containing the compounds.
- The plate was immediately transferred to a spectrophotometer pre-warmed to 37°C.
- The absorbance at 340 nm was measured every minute for 60 minutes.
- The IC₅₀ value was calculated by plotting the percentage of polymerization inhibition against the logarithm of the **VU 0365114** concentration and fitting the data to a dose-response curve.[2]

Kinome-Wide Off-Target Screening (General Methodology)

While the specific data for **VU 0365114** is not detailed, a general protocol for such a screen is described below. This type of assay is used to assess the selectivity of a compound against a large panel of protein kinases.

Principle: A competition-based binding assay is used where the ability of the test compound (**VU 0365114**) to displace a known, immobilized ligand from the kinase active site is measured. The amount of kinase bound to the immobilized ligand is quantified.

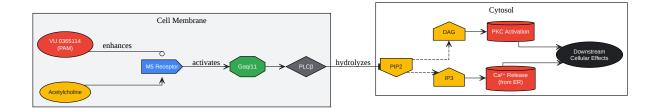


Methodology:

- Reagents and Materials:
 - A panel of purified human kinases
 - Immobilized, broad-spectrum kinase inhibitor (ligand)
 - VU 0365114
 - Detection system (e.g., quantitative PCR for DNA-tagged kinases or enzymatic assay)
- Procedure:
 - A library of kinases is individually tested.
 - \circ Each kinase is incubated with the immobilized ligand and **VU 0365114** at a specified concentration (e.g., 10 μ M).
 - The amount of kinase that remains bound to the immobilized ligand after washing is quantified.
 - The results are typically expressed as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a reduction in binding of more than 50%.

Visualizations: Signaling Pathways and Experimental Workflows

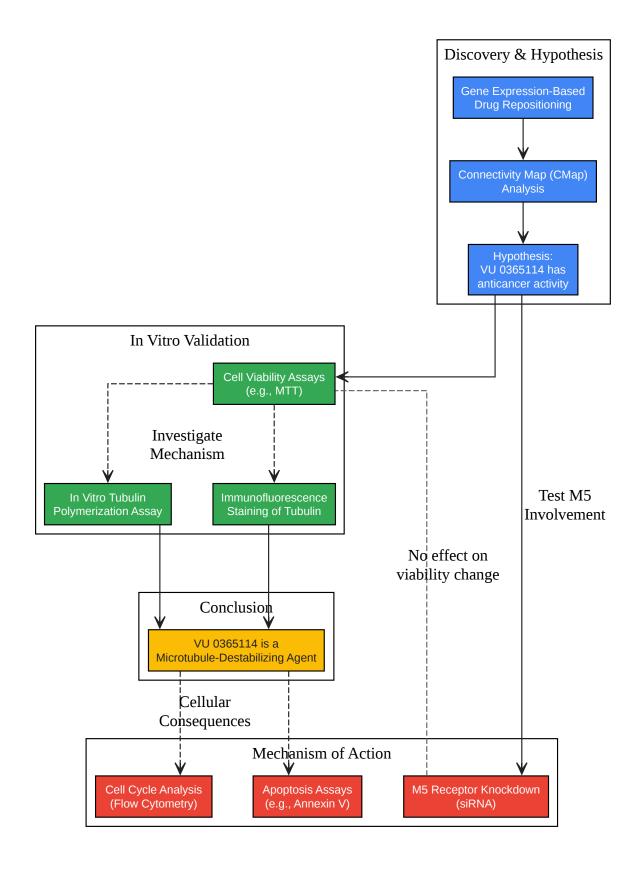




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Caption: M5 Muscarinic Receptor Signaling Pathway.





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Caption: Experimental Workflow for Identifying Off-Target Activity.



Conclusion

The pharmacological profile of **VU 0365114** is more complex than initially understood. While it maintains selectivity for the M5 receptor over other muscarinic subtypes, its potent off-target activity as a microtubule-destabilizing agent is a critical characteristic. This off-target effect is responsible for its observed anticancer properties. For researchers in drug development, this highlights the importance of comprehensive off-target screening to fully characterize a compound's mechanism of action and to identify potential new therapeutic applications. The lack of significant off-target kinase activity suggests a degree of specificity for its effects on the tubulin cytoskeleton, which is a favorable attribute for a potential anticancer agent. Further investigation into other potential off-target interactions will be beneficial for a complete safety and efficacy profile of **VU 0365114**.

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